6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O/c16-11-7-3-6-10(13-11)12-14-8-4-1-2-5-9(8)15-12/h1-7H,(H,13,16)(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVNZJHVZTWOXDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=O)N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50470810 | |
| Record name | 6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74356-83-5 | |
| Record name | 6-(1H-benzimidazol-2-yl)-1H-pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50470810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One
Retrosynthetic Analysis of the 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one Scaffold
A retrosynthetic analysis of the target molecule, this compound, suggests several logical disconnections to simplify the structure into readily available starting materials. The primary disconnection points are the carbon-carbon and carbon-nitrogen bonds that form the two core heterocyclic rings: the pyridinone and the benzimidazole (B57391).
The most intuitive disconnection is at the C-C bond linking the pyridinone and benzimidazole moieties. This approach leads to two key synthons: a 6-functionalized pyridin-2(1H)-one and a 2-functionalized benzimidazole. The functional groups would be chosen to facilitate a cross-coupling reaction, such as a halogen on one fragment and a boronic acid (for Suzuki coupling) or an organometallic group on the other.
Alternatively, the synthesis can be approached by constructing one of the rings onto a precursor already containing the other. For instance, the benzimidazole ring can be formed from a pyridinone precursor that bears an o-phenylenediamine (B120857) moiety. A key disconnection here is across the two C-N bonds of the imidazole (B134444) ring, leading back to a 2-(2-amino-phenylamino)carbonyl-substituted pyridinone or a related precursor. Conversely, the pyridinone ring could be constructed from a benzimidazole precursor, although this is often a more complex transformation. A synthesis of the related compound 2-(6-(1H-benzo[d]imidazol-2-yl) pyridin-2-yl)-1H-benzo[d]imidazole (BBP) from pyridine-2,6-dicarboxylic acid and o-phenylenediamine illustrates a convergent approach where the central pyridine (B92270) is linked to two benzimidazole units in a multi-step process. researchgate.net
Classical and Modern Synthetic Strategies for Pyridinone Ring Formation
The synthesis of the pyridinone ring is a well-established area of heterocyclic chemistry, with a variety of methods available for its construction. nih.gov These strategies can be broadly categorized into the formation of the ring through cyclization reactions and the design of precursors that facilitate this ring closure.
Cyclization Reactions for Pyridinone Core Construction
Cyclization reactions are the cornerstone of pyridinone synthesis, typically involving the condensation of acyclic precursors to form the six-membered ring. mdpi.com
Condensation Reactions: A common approach involves the multicomponent condensation of β-carbonyl compounds, an aldehyde, and an ammonia (B1221849) source, a variation of the Hantzsch pyridine synthesis, which can be adapted for pyridinones. researchgate.net Four-component reactions of ethyl cyanoacetate, ketones, aldehydes, and ammonium (B1175870) acetate (B1210297) provide a direct route to substituted 3-cyano-2-pyridones. researchgate.net
[4+2] Cycloadditions: Hetero-Diels-Alder reactions offer a powerful and stereoselective method for constructing the pyridinone ring. nih.gov These reactions involve the [4+2] cycloaddition of a 1-azadiene (the diene component) with a suitable dienophile, such as an alkyne or a ketene. researchgate.net Inverse electron demand Diels-Alder reactions, where an electron-poor diene reacts with an electron-rich dienophile, are also successfully employed. acsgcipr.org
Transition Metal-Catalyzed Annulations: Modern synthetic methods increasingly rely on transition metal catalysis. For instance, cobalt-catalyzed [2+2+2] cycloaddition of alkynes and isocyanates can yield 2-pyridone derivatives. iipseries.org Similarly, rhodium(III)-catalyzed intramolecular annulation of α,β-unsaturated amides with alkynes provides an efficient route to NH-free 2-pyridones. iipseries.org
Precursor Design and Synthesis for Pyridinone Incorporation
The rational design of acyclic precursors is critical for the successful construction of the pyridinone ring. The choice of starting materials dictates the substitution pattern of the final product.
| Precursor Type | Reactant(s) | Resulting Pyridinone | Reference(s) |
| β-Keto Amides | Self-condensation | Polysubstituted 2-pyridones | researchgate.net |
| Enaminones | Malononitrile | Substituted pyridin-2(1H)-ones | researchgate.net |
| 1,3-Dicarbonyl Compounds | Malononitrile, Arylaldehyde | 5-Cyano-2-pyridinone | nih.gov |
| Dimethyl Malonate Derivative | Alkynyl Imine | Highly functionalized 2-pyridone | iipseries.org |
The versatility of these precursors allows for the synthesis of a wide array of pyridinone derivatives with tailored electronic and steric properties, which can then be carried forward for the construction of the target this compound molecule. nih.govresearchgate.net
Approaches to Benzimidazole Moiety Installation and Functionalization
The benzimidazole core is another key structural feature of the target molecule. Its synthesis and subsequent linkage to the pyridinone ring can be achieved through several reliable methods.
Condensation Reactions for Benzimidazole Synthesis
The most prevalent method for synthesizing the benzimidazole ring is the condensation of an o-phenylenediamine with a carbonyl-containing compound. semanticscholar.org This reaction, often acid-catalyzed, is known as the Phillips benzimidazole synthesis.
From Carboxylic Acids: The reaction of o-phenylenediamines with carboxylic acids or their derivatives (such as esters, nitriles, or acid chlorides) is a fundamental approach. nih.gov The use of catalysts like ammonium chloride can facilitate this condensation. semanticscholar.orgnih.gov
From Aldehydes: A widely used variation involves the condensation of o-phenylenediamines with aldehydes, followed by an oxidative cyclization. nih.gov A variety of oxidizing agents and catalysts, including sodium metabisulfite, H2O2/HCl, and supported gold nanoparticles, have been employed to promote this transformation under mild conditions. nih.govorganic-chemistry.orgnih.gov
The table below summarizes various catalytic systems used for the condensation of o-phenylenediamine with aldehydes.
| Catalyst | Solvent/Conditions | Yield Range | Reference(s) |
| Ammonium Chloride (NH4Cl) | Chloroform (B151607) (CHCl3), Room Temp | up to 94% | nih.gov |
| Vanadyl Sulfate (VOSO4) | Mild Conditions | High Yields | rsc.org |
| Titanium(III) triflate (TiCl3OTf) | Mild Conditions | Good to Excellent | rsc.org |
| Copper(II) hydroxide (B78521) (Cu(OH)2) | Methanol (CH3OH), Room Temp | Good Yields | semanticscholar.org |
| Supported Gold Nanoparticles (Au/TiO2) | Solvent, White LEDs | High Yields | nih.gov |
These methods provide a robust platform for generating the benzimidazole moiety, which can either be pre-functionalized for subsequent coupling or formed directly on a pyridinone scaffold.
Cross-Coupling Methodologies for Direct Linkage
Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govyoutube.com These reactions are ideal for linking the pre-synthesized pyridinone and benzimidazole rings. rsc.org
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (e.g., a boronic acid or ester) with an organohalide. In the context of the target molecule, a 6-halopyridin-2(1H)-one could be coupled with a 2-(boronic acid)-substituted benzimidazole, or vice versa. This method is known for its high functional group tolerance. youtube.com
Buchwald-Hartwig Amination: While typically used for C-N bond formation, variations of this palladium-catalyzed reaction can be adapted for the coupling of certain heterocycles. youtube.com It is particularly relevant for constructing related scaffolds where the linkage might involve a nitrogen atom. researchgate.net
Other Cross-Coupling Reactions: Other methods like the Stille coupling (using organotin reagents) or Negishi coupling (using organozinc reagents) also provide viable, albeit sometimes less favored due to toxicity or reactivity issues, pathways for the C-C bond formation between the two heterocyclic systems. youtube.com
The application of these powerful cross-coupling reactions allows for a convergent and flexible synthetic strategy, enabling the late-stage connection of complex heterocyclic fragments to efficiently assemble the this compound scaffold. nih.gov
Optimized Reaction Conditions and Yield Enhancements for this compound Synthesis
The direct synthesis of this compound typically involves the condensation of an o-phenylenediamine with a suitably functionalized pyridine derivative, such as 6-oxo-1,6-dihydropyridine-2-carboxylic acid or its corresponding aldehyde. While specific literature on optimizing this exact transformation is scarce, general principles for the synthesis of 2-substituted benzimidazoles can be applied to enhance reaction efficiency and yield. Key areas of optimization include the choice of catalyst, solvent, and reaction conditions.
Modern synthetic strategies often employ catalysts to improve reaction rates and yields under milder conditions. Organocatalysts like L-proline have been shown to be effective for the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. ijrar.orgbenthamdirect.com L-proline, being a bifunctional catalyst, can activate both the nucleophile and the electrophile. benthamdirect.com Reactions are often performed in aqueous media or chloroform at ambient to reflux temperatures, offering a green and cost-effective approach. ijrar.orgresearchgate.net The use of a Zn-proline complex has also been reported to catalyze the selective synthesis of 1,2-disubstituted benzimidazoles in water. scispace.comresearchgate.net
Heterogeneous catalysts, particularly metal oxide nanoparticles, present another avenue for optimization. Zinc oxide nanoparticles (ZnO-NPs) have been successfully used as a recyclable and efficient catalyst for the condensation of o-phenylenediamine with various aldehydes. nih.govsemanticscholar.orgtandfonline.com These reactions benefit from short reaction times, high yields, and the eco-friendly nature of the catalyst. nih.govrsc.org Other nanoparticle systems, such as TiO2/H2O2 and nano-Fe2O3, have also been employed for similar transformations, often under solvent-free or aqueous conditions. nih.govsemanticscholar.org
The choice of solvent and reaction conditions also plays a critical role. While traditional methods may use harsh acidic conditions, newer protocols favor greener solvents like water or ethanol, or even solvent-free conditions, often coupled with microwave or infrared irradiation to accelerate the reaction. ijrar.orgscielo.org.mxmdpi.com For instance, L-proline catalysis has been effectively demonstrated in an aqueous medium at pH 4.2 under reflux, highlighting the move towards more environmentally benign processes. ijrar.org
| Catalyst System | Typical Substrates | Solvent | Conditions | Key Advantages |
| L-Proline | o-phenylenediamine, Aldehydes | Aqueous media, Chloroform | Ambient to Reflux, pH 4.2 | Green solvent, Inexpensive, Good to excellent yields ijrar.orgresearchgate.net |
| ZnO Nanoparticles | o-phenylenediamine, Aldehydes | Ethanol, Solvent-free | 70°C to RT | Recyclable catalyst, High yields, Short reaction times nih.govsemanticscholar.org |
| Other Nanoparticles (e.g., TiO2, Fe2O3) | o-phenylenediamine, Aldehydes | Aqueous media, Solvent-free | Varies | High efficiency, Catalyst recyclability, Green chemistry nih.govsemanticscholar.org |
| Fluorous Alcohols (TFE, HFIP) | o-phenylenediamine, Aldehydes | TFE, HFIP | Room Temperature | High selectivity for 1,2-disubstituted products, Rapid reaction acs.org |
Derivatization and Scaffold Modification Strategies for Analogues of this compound
Modification of the parent scaffold is crucial for developing analogues with tailored properties. Derivatization can be targeted at the pyridinone ring, the benzimidazole core, or involve more complex alterations to the heterocyclic framework.
The 2-pyridone ring is an electron-deficient heterocycle amenable to various functionalizations. nih.gov Direct N-alkylation of the pyridone nitrogen is a common strategy, though it often competes with O-alkylation. nih.govsciforum.net The choice of base and solvent can influence the N/O selectivity; for instance, cesium fluoride (B91410) has been used to selectively promote N-alkylation with benzyl (B1604629) halides. thieme-connect.com Microwave-assisted, one-pot syntheses have also been developed to improve the efficiency and selectivity of N-alkylation. sciforum.net
Beyond N-alkylation, the carbon atoms of the pyridone ring can be functionalized. Site-selective C–H functionalization has emerged as a powerful tool for decorating the pyridone core. rsc.org Palladium/norbornene cooperative catalysis, for example, enables the dual functionalization of iodinated 2-pyridones. nih.gov Iron-catalyzed 1,6-addition of Grignard reagents to 2-pyridone derivatives has also been reported, allowing for the introduction of alkyl or aryl groups at the 6-position, although this may not be applicable if the 6-position is already occupied by the benzimidazole moiety. nih.gov
The benzimidazole core offers multiple sites for chemical modification. The secondary amine (N-H) of the imidazole ring is readily alkylated or acylated. chemicalbook.com N-alkylation can be achieved using various alkyl halides in the presence of a base. lookchem.comresearchgate.net Phase-transfer catalysts are sometimes employed to facilitate this reaction. researchgate.net It is important to note that for unsymmetrical benzimidazoles, N-alkylation can result in a mixture of N-1 and N-3 isomers.
The benzene (B151609) portion of the benzimidazole scaffold is susceptible to electrophilic aromatic substitution. chemicalbook.com Reactions such as nitration typically occur at the 5- or 6-position. researchgate.net The specific position of substitution can be influenced by the existing substituents on the ring and the reaction conditions. Further modifications, such as reduction of a nitro group followed by subsequent reactions, can introduce a wide range of functionalities to the benzimidazole core. Intramolecular nucleophilic aromatic substitution (SNAr) has also been demonstrated in suitably substituted 2-phenylbenzimidazoles, leading to the formation of more complex fused ring systems. nih.gov
| Modification Site | Reaction Type | Reagents & Conditions | Potential Outcome |
| Pyridinone N-H | N-Alkylation | Alkyl halide, Base (e.g., K2CO3, CsF), Solvent (e.g., DMF) | Introduction of alkyl/aryl groups on the pyridinone nitrogen nih.govthieme-connect.com |
| Pyridinone C-H | C-H Functionalization | Transition metal catalysts (e.g., Pd, Rh), Directing groups | Site-selective introduction of aryl, alkyl, or other functional groups rsc.org |
| Benzimidazole N-H | N-Alkylation / N-Acylation | Alkyl/Acyl halide, Base, Phase-transfer catalyst | Introduction of various substituents on the imidazole nitrogen chemicalbook.comresearchgate.net |
| Benzimidazole Benzene Ring | Electrophilic Substitution | HNO3/H2SO4 (Nitration), Br2 (Bromination) | Introduction of nitro, halogen, or other groups at the C-5/C-6 positions chemicalbook.comresearchgate.net |
Altering the core heterocyclic structure through ring expansion or contraction represents a more advanced modification strategy. While specific examples for this compound are not documented, general methodologies for the parent heterocycles can be considered.
Ring Expansion: Strategies exist for expanding five-membered rings to six-membered ones or six- to seven-membered rings. For instance, highly functionalized pyridines can be synthesized from isoxazoles via a rhodium carbenoid-induced ring expansion. nih.gov This suggests that a precursor to the pyridinone ring could potentially be constructed from a five-membered heterocycle. More directly, iodine-mediated ring expansion of pyridines has been shown to produce azepines (a seven-membered ring), indicating a possible pathway to expand the pyridinone portion of the scaffold. acs.org
Ring Contraction: Ring contraction is a known transformation in heterocyclic chemistry. For example, 1,5-benzodiazepines (a seven-membered ring fused to benzene) can undergo a base-mediated ring contraction to yield 2-substituted benzimidazoles. core.ac.ukresearchgate.netscispace.comindexcopernicus.com This suggests that a synthetic route could be designed where a larger, pre-functionalized ring system is contracted to form the target benzimidazole core. Such strategies, while synthetically challenging, offer pathways to novel analogues with significantly altered core structures.
Computational Chemistry and Theoretical Investigations of 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of benzimidazole-pyridinone systems. Methods like the B3LYP functional combined with basis sets such as 6-311++G(d,p) are employed to optimize the molecular geometry and compute various electronic and reactivity descriptors. researchgate.net
These calculations provide access to fundamental properties like the dipole moment (µ), polarizability (α), and the first hyperpolarizability (β), which characterize the molecule's response to an external electric field. researchgate.net Furthermore, the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity, kinetic stability, and optical polarizability. researchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability.
From the HOMO and LUMO energies, global reactivity descriptors can be calculated to quantify different aspects of reactivity. These descriptors provide a theoretical framework for understanding the molecule's behavior in chemical reactions.
Table 1: Global Reactivity Descriptors and Their Significance
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | The ability of a molecule to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |
This table outlines key global reactivity descriptors derived from HOMO and LUMO energies, which are calculated using quantum chemical methods.
Additionally, analyses such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis reveal the charge distribution across the molecule and elucidate internal electron transfer dynamics, highlighting donor-acceptor interactions within the molecular system. researchgate.net
Conformational Analysis and Tautomerism Studies of 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
The structural flexibility and potential for tautomerism are critical aspects of the this compound scaffold. The molecule can exist in different spatial arrangements (conformers) and isomeric forms (tautomers) that can interconvert.
Conformational Analysis: The linkage between the pyridinone and benzimidazole (B57391) rings allows for rotational freedom, leading to various conformers. Computational methods can be used to explore the potential energy surface and identify stable, low-energy conformations. For instance, in related benzimidazole derivatives, DFT calculations have been used to optimize the geometry of isolated molecules, revealing details such as the dihedral angles between the heterocyclic rings. nih.gov These theoretical structures can then be compared with experimental data from X-ray crystallography to understand the influence of crystal packing forces on molecular conformation. nih.gov
Tautomerism: Both the benzimidazole and pyridin-2(1H)-one moieties can exhibit tautomerism.
Benzimidazole Tautomerism: The proton on the imidazole (B134444) nitrogen can migrate between the two nitrogen atoms (N1-H ⇌ N3-H), a common phenomenon in 1H-benzimidazoles.
Pyridinone Tautomerism: The pyridin-2(1H)-one ring can exist in equilibrium with its pyridin-2-ol tautomer (keto-enol tautomerism).
Studies on related compounds have shown that environmental factors can influence the dominant tautomeric form. For example, NMR spectroscopy of a 6-(1H-benzo[d]imidazol-2-yl) derivative in solution indicated a dynamic tautomeric exchange within the imidazole unit. mdpi.comresearchgate.net In contrast, single-crystal X-ray diffraction of the same compound confirmed the existence of only one specific tautomer in the solid state, highlighting the role of intermolecular interactions in stabilizing a particular form. mdpi.comresearchgate.net Computational modeling, including DFT-GIAO calculations for predicting NMR spectra, is a valuable tool for elucidating the structures of different rotamers and tautomers in solution. researchgate.net
Molecular Docking and Dynamics Simulations of this compound with Biomolecular Targets
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction of small molecules like this compound with biological macromolecules, typically proteins. These methods are fundamental in drug discovery for identifying potential therapeutic targets and understanding binding mechanisms.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a large number of possible conformations and scoring them based on binding affinity, often expressed in kcal/mol. semanticscholar.orgelsevierpure.com For benzimidazole derivatives, docking studies have been performed against a wide range of protein targets, including enzymes and receptors involved in cancer, microbial infections, and other diseases. elsevierpure.comresearchgate.netnih.gov These studies help identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-stacking with the ligand, providing a static snapshot of the binding mode. rsc.org
Table 2: Examples of Molecular Docking Studies on Benzimidazole Derivatives with Biomolecular Targets
| Benzimidazole Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Energy (kcal/mol) |
| Benzimidazole-Thiadiazole Hybrids | Candida CYP51 | Met508 | -10.9 |
| N-(1H-benzo[d]imidazol-2-yl) acetamides | VEGFR-2 | - | -10.3 |
| 2-(3,4-dimethyl phenyl)-1H-1,3-benzimidazole | Beta-tubulin | - | -8.5 |
| 1H-benzoimidazole derivative | TGF-β type I | His283 | - |
This table summarizes findings from various in silico studies, showcasing the application of molecular docking to predict the binding affinity and interaction patterns of benzimidazole-based compounds with different protein targets. semanticscholar.orgelsevierpure.comresearchgate.netnih.gov
Prediction of Spectroscopic Signatures and Intermolecular Interactions
Computational methods are highly effective in predicting spectroscopic properties and analyzing the non-covalent interactions that govern molecular recognition and crystal packing.
Spectroscopic Signatures: Quantum chemical calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra. Theoretical FT-IR spectra can be computed and compared with experimental data to aid in the assignment of vibrational bands. researchgate.net For instance, the characteristic stretching frequencies of N-H and C=O groups can be identified. Similarly, DFT-GIAO calculations can predict chemical shifts (δ) for ¹H and ¹³C NMR, which is invaluable for structure elucidation, especially when dealing with complex isomeric or tautomeric mixtures. researchgate.net
Intermolecular Interactions: The benzimidazole and pyridinone rings are rich in hydrogen bond donors (N-H) and acceptors (N, C=O). Theoretical calculations can be used to identify and quantify these interactions. Studies on a hydrated benzimidazole derivative in the solid state used single-point calculations to determine the energies of various hydrogen bonds, such as O–H…N, N–H…O, and C–H…O. mdpi.com These calculations help to understand the forces that direct the assembly of molecules in crystals and their interactions with biological targets. mdpi.com
Table 3: Calculated Intermolecular Interaction Energies in a Benzimidazole Derivative Crystal
| Interaction Type | Interaction Energy (kcal/mol) |
| O–H…N | -7.82 |
| N–H…O | -6.63 |
| C–H…O | -4.50 |
Data adapted from a study on 6-(1H-Benzo[d]imidazol-2-yl)-1-phenyl-hexan-1-one monohydrate, calculated at the ωB97XD/def2-TVPP level. mdpi.com This table illustrates how computational chemistry can quantify the strength of specific non-covalent bonds that stabilize molecular structures.
Virtual Screening and Ligand-Based Drug Design Approaches for Benzimidazole-Pyridinone Derivatives
Virtual screening is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. For derivatives of the benzimidazole-pyridinone scaffold, both ligand-based and structure-based approaches are applicable.
Ligand-Based Drug Design: This approach is used when the 3D structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. A common method is ligand-based virtual screening (LBVS), where a known active compound (or scaffold like benzimidazole) is used as a template to search for structurally similar molecules in a database. nih.govresearchgate.net For example, a virtual screen of the ZINC15 database was conducted using the benzimidazole substructure to identify potential inhibitors of Triosephosphate Isomerase from Trypanosoma cruzi. nih.govnih.gov The workflow typically involves:
Searching a large chemical database for compounds containing the core scaffold.
Filtering the results based on physicochemical properties, such as Lipinski's "rule of five," to select for drug-like candidates. nih.gov
Further analysis of the filtered hits using methods like molecular docking (if a homologous receptor structure is available) or more detailed pharmacophore modeling. nih.govresearchgate.net
Structure-Based Virtual Screening: When the 3D structure of the target is known, a pharmacophore model can be generated based on the key interaction points within the binding site. mdpi.com This model, which defines the essential spatial arrangement of features like hydrogen bond donors/acceptors and hydrophobic regions, is then used to screen compound libraries for molecules that fit these criteria. Hits from this screening are then typically subjected to molecular docking and MD simulations for more rigorous evaluation. chemrevlett.com
These virtual screening and design strategies significantly reduce the time and cost associated with identifying new lead compounds by prioritizing a smaller, more promising set of molecules for chemical synthesis and experimental testing. mdpi.com
Based on a comprehensive search of available scientific literature, detailed experimental data for the advanced spectroscopic and structural elucidation of the specific compound, this compound, is not publicly available. Published research providing the specific data required for the requested sections—including High-Resolution Mass Spectrometry, multi-dimensional NMR, IR/Raman, Single Crystal X-ray Diffraction, and UV-Vis/Fluorescence studies—could not be located.
Therefore, it is not possible to generate the detailed, data-rich article as per the specified outline and content requirements. The creation of such an article necessitates access to primary research data from the synthesis and characterization of this exact molecule, which appears to be absent from the public domain at this time.
While spectroscopic and structural data exist for analogous compounds containing benzimidazole and pyridine (B92270) or pyridone cores researchgate.netmdpi.comtubitak.gov.tr, extrapolating this information would not meet the scientific accuracy and specificity required for the requested article on this compound.
Advanced Spectroscopic and Structural Elucidation of 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One
Chiroptical Spectroscopy (CD/ORD) for Stereochemical Characterization (If Chiral Derivatives)
A comprehensive review of the scientific literature reveals a notable absence of studies focused on the chiroptical spectroscopy of chiral derivatives of 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one. Chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are indispensable for the stereochemical characterization of chiral molecules, providing critical information on their absolute configuration and conformational preferences.
Despite the extensive research into the synthesis and biological activities of various benzimidazole (B57391) derivatives, the specific sub-class of chiral derivatives of this compound has not been a subject of investigation using these advanced spectroscopic methods. Consequently, there is no available data in the form of CD or ORD spectra, specific rotations, or Cotton effects for any enantiomerically pure derivatives of this compound.
The lack of such studies presents a significant gap in the full structural understanding of this particular heterocyclic scaffold. Future research endeavors could fruitfully be directed towards the synthesis of chiral analogues of this compound and their subsequent analysis by chiroptical spectroscopy. Such work would not only allow for the unambiguous assignment of their stereochemistry but also provide valuable insights into their three-dimensional structure and potential stereospecific interactions with biological targets.
Molecular and Cellular Biological Activity of 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One
Target Identification and Engagement Studies in In Vitro Systems
Research into the mechanism of action of 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one derivatives has identified key molecular targets and elucidated the nature of their interactions.
Enzyme assays have been instrumental in identifying the primary targets of this compound analogs. The compound BMS-536924, a notable derivative, has been extensively studied and shown to be a potent inhibitor of the insulin-like growth factor-1 receptor (IGF-1R) and the insulin receptor (IR) kinases. selleckchem.commedchemexpress.com It acts as an ATP-competitive inhibitor for both receptors, with IC50 values of 100 nM for IGF-1R and 73 nM for IR. selleckchem.commedchemexpress.com
Further studies have revealed a broader kinase inhibition profile for BMS-536924, albeit with reduced potency for other kinases. It exhibits modest activity against Focal Adhesion Kinase (FAK) and Lymphocyte-specific protein tyrosine kinase (Lck), with IC50 values of 150 nM and 341 nM, respectively. selleckchem.commedchemexpress.com Its activity against other kinases in the signaling cascade, such as Akt1 and MAPK1/2, is reported to be very low. selleckchem.comselleckchem.com
| Target Enzyme | Inhibitor | IC50 (nM) |
|---|---|---|
| IGF-1R | BMS-536924 | 100 |
| IR | BMS-536924 | 73 |
| FAK | BMS-536924 | 150 |
| Lck | BMS-536924 | 341 |
The interaction of BMS-536924 with its primary targets, IGF-1R and IR, is characterized by its competitive nature with ATP for binding to the kinase domain. selleckchem.commedchemexpress.com This binding prevents the autophosphorylation of the receptors upon ligand binding, which is a critical step in the activation of downstream signaling pathways. Studies in MCF10A cells demonstrated that preincubation with 1 µM of BMS-536924 completely blocked the ability of IGF-I to stimulate the phosphorylation of IGF-1R. selleckchem.com
The sensitivity of different cell lines to BMS-536924 has been linked to the expression levels of IGF-1R and its ligands, IGF-I and IGF-II. nih.gov Cell lines with higher expression of these components tend to be more sensitive to the inhibitory effects of the compound. nih.gov Conversely, resistance has been associated with higher expression of IGF-binding proteins, such as IGFBP-3 and IGFBP-6. nih.gov
Modulation of Intracellular Signaling Pathways by this compound
By inhibiting its primary targets, this compound analogs can significantly alter intracellular signaling cascades that are crucial for cell survival and proliferation.
The inhibition of IGF-1R and IR autophosphorylation by BMS-536924 leads to the disruption of major downstream signaling pathways, including the PI3K-Akt/mTor and the Ras/Raf/MAPK pathways. nih.gov Specifically, BMS-536924 has been shown to inhibit the ligand-induced phosphorylation of ERK1/2, GSK3β, and Akt. selleckchem.com In CD8-IGF-1R-MCF10A cells, treatment with BMS-536924 resulted in a dose-dependent inhibition of IGF-1R phosphorylation, with complete inhibition observed at a concentration of 1 µM. selleckchem.com This inhibition of Akt phosphorylation was observed to be time-dependent, starting as early as 1 hour after treatment and leading to a complete blockade of Akt activation by 48 hours. selleckchem.commedchemexpress.com
The modulation of signaling pathways by BMS-536924 ultimately translates into changes in gene expression and protein levels. Gene expression profiling in sarcoma and neuroblastoma cell lines revealed that sensitive cells undergo dramatic changes in the expression levels of about 30% of their genes upon treatment with BMS-536924, whereas resistant cells show little to no change. nih.gov
In sensitive rhabdomyosarcoma cells (Rh41), treatment with BMS-536924 led to the upregulation of the pro-apoptotic gene PDCD4 (Programmed Cell Death 4). nih.gov This was accompanied by an increase in the cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, both of which are markers of apoptosis. selleckchem.com Conversely, the expression of anti-apoptotic genes such as Bcl-2, Bcl-XL, and API2 was found to be higher in resistant cell lines. nih.gov
Cellular Phenotypic Responses in Model Organisms and Cell Cultures
The molecular and signaling effects of this compound analogs manifest in various cellular phenotypic responses, which have been extensively studied in cancer cell lines.
BMS-536924 has demonstrated potent anti-proliferative activity across a range of cancer cell lines, particularly those of sarcoma and neuroblastoma origin. nih.gov In a panel of 28 such cell lines, Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma were found to be the most responsive. nih.gov For instance, the rhabdomyosarcoma cell line Rh41, which is sensitive to the compound, has an IC50 for proliferation inhibition of 0.069 µmol/L, while the resistant Rh36 cell line has an IC50 of 1.6 µmol/L. nih.gov
Beyond inhibiting proliferation, BMS-536924 has been shown to induce apoptosis and cause cell cycle arrest. medchemexpress.comnih.gov In sensitive cells, the compound leads to an increase in apoptosis, as evidenced by the upregulation of apoptotic markers. selleckchem.comnih.gov Cell cycle analysis revealed that treatment with BMS-536924 can cause a G0/G1 block, leading to a decrease in the proportion of cells in the S-phase. medchemexpress.comnih.gov
Furthermore, in three-dimensional cell culture models, BMS-536924 was able to reverse the transformed phenotype of mammary epithelial cells. nih.gov Treatment of transformed cells with the inhibitor led to a blockade of proliferation, restoration of normal cell polarity, and enhanced apoptosis, causing a partial reversion to a more normal acinar structure. nih.gov
| Cell Line | Cancer Type | Phenotypic Response | IC50 (µM) |
|---|---|---|---|
| Rh41 | Rhabdomyosarcoma (sensitive) | Inhibition of proliferation, Induction of apoptosis | 0.069 |
| Rh36 | Rhabdomyosarcoma (resistant) | - | 1.6 |
| CD8-IGF-IR-MCF10A | Breast Epithelial (transformed) | Inhibition of proliferation, G0/G1 arrest | 0.48 |
| TC32 | Ewing's Sarcoma | Inhibition of proliferation | - |
| HT1080/S | Fibrosarcoma | Inhibition of proliferation | - |
| SK-LMS-1 | Leiomyosarcoma | Inhibition of proliferation | - |
Cell Proliferation and Viability Assays
The primary mechanism of action of this compound involves the inhibition of IGF-1R and IR, which are critical for mitogenesis and cell survival in many human tumors. nih.gov Consequently, the compound demonstrates broad anti-proliferative activity across a wide variety of human cancer cell lines. nih.gov The sensitivity to this compound often correlates with the expression levels of components of the IGF pathway, with high expression of IGF-I, IGF-II, and IGF-1R being associated with greater sensitivity. nih.gov
In vitro studies typically measure cell proliferation using [³H]thymidine incorporation assays after a 72-hour exposure to the compound. selleckchem.com A screening of 28 sarcoma and neuroblastoma cell lines revealed a wide range of sensitivities, with Ewing's sarcoma, rhabdomyosarcoma, and neuroblastoma subtypes being particularly responsive. nih.gov For instance, the rhabdomyosarcoma cell line Rh41 was identified as highly sensitive, while the Rh36 line was found to be resistant. nih.gov The compound also effectively reduces the viability of both temozolomide-sensitive and -resistant glioma cells. nih.gov In studies on acute myelogenous leukemia (AML) cell lines, BMS-536924 diminished proliferation at concentrations as low as 200 nM. nih.gov
| Cell Line | Cancer Type | IC₅₀ (µM) |
|---|---|---|
| Rh41 | Rhabdomyosarcoma | 0.069 |
| Rh36 | Rhabdomyosarcoma | 1.6 |
| CD8-IGF-IR-MCF10A | Breast (Engineered) | 0.48 |
| TC32 | Ewing's Sarcoma | Data Not Specified |
| HT1080/S | Fibrosarcoma | Data Not Specified |
| SK-LMS-1 | Leiomyosarcoma | Data Not Specified |
| M059K | Glioblastoma | Effective |
| U87MG | Glioblastoma | Effective |
| ML-1 | Acute Myeloid Leukemia | Effective (Submicromolar) |
Apoptosis and Necrosis Induction Mechanisms
Inhibition of the IGF-1R/IR pathway by this compound leads to the induction of programmed cell death, or apoptosis, in susceptible cancer cells. nih.govnih.gov In glioma cells, the compound was shown to significantly increase the fraction of cells with a subG1 DNA content, a hallmark of apoptosis. nih.gov Microscopic analysis of these cells following treatment revealed nuclei with a condensed and fragmented morphology, which are characteristic features of apoptotic cells. nih.gov
The pro-apoptotic effects are mediated through specific molecular changes. In sensitive rhabdomyosarcoma cells (Rh41), treatment with the compound leads to the up-regulation of Programmed Cell Death 4 (PDCD4). selleckchem.comnih.gov This is accompanied by increased cleavage of poly(ADP-ribose) polymerase (PARP) and caspase-3, key executioner molecules in the apoptotic cascade. selleckchem.comnih.gov In contrast, these apoptotic markers are not significantly induced in resistant cell lines. selleckchem.com In some cell lines, such as AML cells, the induction of apoptosis occurs at submicromolar concentrations. nih.gov FACS analysis has shown that the compound can also cause an accumulation of cells in the G0/G1 phase of the cell cycle, indicating a cytostatic effect in addition to its cytotoxic, pro-apoptotic activity. nih.govrndsystems.com
Cellular Differentiation and Morphological Changes
This compound has demonstrated a profound ability to reverse cellular transformation and restore normal morphological characteristics in certain model systems. The IGF-1R pathway, which the compound inhibits, is known to be essential for regulating cellular growth and differentiation. researchgate.net
A key finding is the compound's ability to reverse the transformed phenotype induced by a constitutively active IGF-1R in MCF10A mammary epithelial cells. nih.govnih.gov In three-dimensional (3D) Matrigel™ cultures, which mimic an in vivo environment, treatment with the compound caused transformed cells to undergo a partial phenotypic reversion. nih.govnih.gov This included the restoration of apical-basal polarity and the formation of more normal, organized acini structures. nih.govnih.gov Furthermore, in 3D cultures of MCF7 breast cancer cells, the inhibitor not only blocked proliferation but also induced the formation of hollow, polarized lumens, a feature of normal glandular architecture that is lost in malignancy. nih.gov
The compound has also been shown to reverse epithelial-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. rndsystems.com This effect is achieved through the attenuation of Snail mRNA expression in mammary epithelial cells overexpressing IGF-1R. rndsystems.com By reversing EMT and promoting a more differentiated, epithelial phenotype, the compound inhibits key drivers of tumor progression. nih.gov
Investigational Studies of this compound in Pre-clinical In Vivo Models (Mechanistic Focus)
The in vitro activity of this compound translates to significant anti-tumor efficacy in non-human, preclinical models of cancer. nih.govnih.gov
The compound has demonstrated robust in vivo anti-tumor activity in a range of human tumor xenograft models implanted in immunocompromised mice. nih.gov In a model using CD8-IGF-IR-MCF10A cells, which are transformed by a constitutively active IGF-1R, oral administration of the compound resulted in a 76% reduction in tumor xenograft volume after two weeks. nih.govnih.gov Efficacy has also been observed in the non-engineered Colo205 human colon carcinoma model. nih.gov
Furthermore, the compound significantly suppresses the growth of glioma tumors in vivo. nih.gov In xenograft models, it up-regulates apoptosis within the tumor tissue, confirming that the in vitro mechanism of action is recapitulated in a whole-animal system. selleckchem.comnih.gov These studies provide strong proof-of-concept for the biological activity of targeting the IGF-1R/IR pathway in established tumors.
Pharmacokinetic studies have been conducted in multiple preclinical species, including mice, rats, dogs, and monkeys, which indicate that 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(H)-one has good oral bioavailability across species. nih.govnih.gov
A key mechanistic finding relates to the compound's distribution in tissues, which helps to explain its tolerability despite its potent inhibition of the insulin receptor, a critical regulator of glucose metabolism. scispace.com Studies in mice bearing 4T1 breast cancer tumors revealed a significant differential in drug accumulation between tissues. scispace.com The concentration of the compound was found to be substantially lower in muscle tissue compared to both the tumor tissue and the serum. scispace.com
This tissue-specific distribution results in a differential degree of receptor inhibition. While IR phosphorylation was significantly inhibited in tumor tissue, there was no significant inhibition observed in muscle. scispace.com This pharmacokinetic behavior is crucial, as it allows for potent anti-neoplastic activity in the tumor while sparing muscle from the effects of insulin receptor inhibition, thereby preventing significant hyperglycemia and other metabolic toxicities. scispace.com
| Tissue | Concentration (µM, Mean ± S.E.M.) |
|---|---|
| Muscle | 7.785 ± 4.475 |
| Tumor | 48.190 ± 5.092 |
| Serum | 735.458 ± 81.638 |
Chemoproteomic and Affinity-Based Profiling for Off-Target Interactions
Comprehensive chemoproteomic or affinity-based profiling studies to identify the full spectrum of off-target protein interactions for this compound have not been extensively reported in the public domain. Such methods are crucial for understanding a drug's selectivity and potential for unforeseen biological effects or toxicities. rsc.org
However, kinase profiling assays have provided some insight into the compound's selectivity. In addition to its potent, dual inhibition of IGF-1R and IR (IC₅₀ values of 100 nM and 73 nM, respectively), the compound shows modest inhibitory activity against other kinases, including Focal Adhesion Kinase (FAK) and Lymphocyte-specific protein tyrosine kinase (Lck), with IC₅₀ values of 150 nM and 341 nM, respectively. nih.govmedchemexpress.com It displays very little activity against other kinases in the PI3K/Akt pathway, such as Akt1 and MAPK1/2. nih.gov While these data suggest a degree of selectivity, they are not as comprehensive as a full chemoproteomic analysis, which could identify non-kinase off-targets and provide a more complete picture of the compound's cellular interactome. nih.govnih.gov
Structure Activity Relationship Sar Studies of 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One and Its Analogues
Design and Synthesis of Systematic Analogue Libraries Based on 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one
The systematic exploration of the chemical space around the this compound scaffold relies on the efficient synthesis of diverse analogue libraries. The core structure consists of a benzimidazole (B57391) ring linked to a pyridinone ring, providing multiple positions for chemical modification.
Common synthetic strategies for the benzimidazole core involve the condensation of an o-phenylenediamine (B120857) with either an aldehyde or a carboxylic acid. nih.govnih.govacs.org This approach is highly versatile, as a wide variety of substituted o-phenylenediamines and aldehydes/carboxylic acids are commercially available or readily synthesized, allowing for extensive diversification at the benzimidazole portion of the molecule. rsc.org Microwave-assisted synthesis has been employed to accelerate these reactions, offering improved yields and greener chemical processes. nih.govrsc.org
The synthesis of the pyridinone moiety and its subsequent linkage to the benzimidazole core can be achieved through various multi-step sequences. For instance, libraries of derivatives can be generated by preparing a key intermediate, such as a 2-aryl-5-formyl-1H-benzimidazole, which can then be reacted with a range of reagents to build the pyridinone ring or other heterocyclic systems. acs.org Another approach involves coupling pre-functionalized benzimidazole and pyridine (B92270) units. nih.gov
The design of these libraries often focuses on systematically varying substituents at key positions to probe their effects on activity. These positions include:
The Benzimidazole Ring (Positions 1, 5, and 6): Introducing different functional groups on the benzene (B151609) portion of the benzimidazole scaffold can modulate electronic properties, lipophilicity, and steric bulk. nih.govnih.gov
Linker Modifications: While the parent compound has a direct link, analogues might incorporate different linkers between the two heterocyclic systems to alter the geometry and flexibility of the molecule.
By employing combinatorial and parallel synthesis techniques, researchers can rapidly generate large numbers of analogues for high-throughput screening, facilitating the identification of initial SAR trends. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzimidazole-Pyridinone Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. biolscigroup.us For benzimidazole-pyridinone derivatives, QSAR studies provide valuable insights into the structural features that govern their potency and help predict the activity of newly designed analogues. crpsonline.comijpsr.com
Multiple Linear Regression (MLR) is a common method used to develop QSAR models for benzimidazole derivatives. ijpsr.comnih.gov These models correlate biological activity (such as IC₅₀ values) with various molecular descriptors that quantify physicochemical, electronic, steric, and topological properties.
Key molecular descriptors that have been identified as significant in governing the activity of benzimidazole analogues include:
| Descriptor Category | Specific Descriptor | Influence on Biological Activity |
| Lipophilicity | LogP (octanol-water partition coefficient) | Often shows a positive correlation with activity, suggesting that increased hydrophobicity can enhance membrane permeability or hydrophobic interactions with the target. crpsonline.comnih.gov |
| Electronic | Dipole Moment (μ) | A lower dipole moment has been associated with improved activity in some series, indicating the importance of the molecule's overall charge distribution. biolscigroup.usnih.gov |
| Electronic | HOMO/LUMO Energies | The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) relate to the molecule's ability to participate in charge-transfer interactions, which can be crucial for binding. biolscigroup.us |
| Polarity/Topological | Topological Polar Surface Area (TPSA) | Increased polarity can negatively influence potency by hindering cell membrane passage, though it can also be important for specific hydrogen bonding interactions. crpsonline.comijpsr.com |
| Topological | Galvez Topological Charge Indices | These descriptors encode information about the charge distribution and topology of the molecule and have been positively correlated with activity. ijpsr.com |
| Steric | Surface Area Grid (SAG) | This descriptor relates to the size and shape of the molecule and can influence how well it fits into a target's binding pocket. nih.gov |
These QSAR models, once validated, serve as predictive tools to prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process. crpsonline.comnih.gov
Pharmacophore Elucidation and Molecular Feature Mapping for Target Recognition
A pharmacophore is an abstract representation of the essential molecular features—such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings—that are necessary for a molecule to interact with a specific biological target and elicit a biological response. unina.it Elucidating the pharmacophore for a series of active this compound analogues is a key step in understanding their mechanism of action and in designing novel compounds with improved affinity.
For the benzimidazole-pyridinone scaffold, the key pharmacophoric features typically include:
Hydrogen Bond Donors: The N-H groups on both the benzimidazole and pyridinone rings are potent hydrogen bond donors.
Hydrogen Bond Acceptors: The pyridinone carbonyl oxygen and the nitrogen atoms within the imidazole (B134444) ring can act as hydrogen bond acceptors.
Aromatic Rings: The fused benzene ring and the pyridinone ring provide platforms for π-π stacking and other hydrophobic interactions with aromatic amino acid residues in a target's binding site.
Hydrophobic Features: Substituents on the scaffold can introduce additional hydrophobic contact points.
Computational methods are used to align a set of active molecules and identify the common spatial arrangement of these features. This process generates a 3D pharmacophore model. This model can then be used as a virtual screening filter to search large chemical databases for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. unina.it Furthermore, mapping these molecular features helps to rationalize the observed SAR and provides a framework for designing analogues that optimize interactions with the target. luqmanpharmacyglb.com
Impact of Substituent Effects on Potency and Selectivity of this compound Analogues
The potency and selectivity of benzimidazole-pyridinone analogues are highly sensitive to the nature and position of substituents on the core scaffold. SAR studies have revealed that modifications at the C2, C5, and C6 positions of the benzimidazole ring, as well as on the pyridinone ring, can dramatically influence biological activity. nih.govnih.govmdpi.com
The electronic properties of substituents play a significant role. The introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density of the heterocyclic system, affecting its binding affinity to target proteins. nih.gov For example, in one study of pyrazolo[1,5-a]pyrimidine derivatives with a benzimidazole substituent, replacing a methyl group with a more electron-withdrawing trifluoromethyl group markedly increased cellular potency. acs.org
Steric bulk is another critical factor. The size and shape of a substituent determine whether it can be accommodated within the target's binding pocket. In some cases, larger, bulkier groups may reduce activity due to steric hindrance, while in others, they may enhance potency by forming additional favorable interactions. mdpi.comacs.org For instance, studies on imidazo[1,2-a]pyridine derivatives showed that the nature of the amine substituent on the core had a significant impact on potency, with a pyrrolidine group being optimal in one series. semanticscholar.org
The following table summarizes representative SAR findings for benzimidazole derivatives, illustrating the impact of different substituents on inhibitory activity against various targets.
| Parent Scaffold | Position of Substitution | Substituent | Target/Assay | IC₅₀ / Activity | Reference |
| Pyrazolo[1,5-a]pyrimidine-benzimidazole | C2 of Benzimidazole | -H | PI3Kδ | 1.892 µM | mdpi.com |
| Pyrazolo[1,5-a]pyrimidine-benzimidazole | C2 of Benzimidazole | -CHF₂ | PI3Kδ | 0.018 µM | mdpi.com |
| Quinoline-benzimidazole | C2 of Benzimidazole | Phenyl with para-tert-butyl | c-Met Kinase | 0.030 µM | nih.gov |
| Benzamide-benzimidazole | N1 of Benzimidazole | Benzyl (B1604629) | MCF-7 cells | 7.01 µM | nih.gov |
| Benzamide-benzimidazole | N1 of Benzimidazole | H | MCF-7 cells | >50 µM | nih.gov |
| Benzimidazole-carboxamide | C6 of Benzimidazole | -F | PARP-1 | 18 nM | nih.gov |
These examples demonstrate that even subtle changes, such as the addition of fluorine atoms or the variation of an alkyl chain, can lead to orders-of-magnitude differences in potency. Such findings are crucial for the fine-tuning of lead compounds to achieve desired biological activity and selectivity profiles. semanticscholar.orgnih.gov
Role of Stereochemistry and Conformation in Modulating Biological Activity
For flexible molecules like many benzimidazole-pyridinone analogues, the ability to adopt a specific low-energy conformation that is complementary to the binding site is essential for high-affinity binding. This "bioactive conformation" may not be the most stable conformation in solution. Computational analysis can be used to explore the conformational landscape of these molecules and identify energetically accessible shapes. nih.gov
The introduction of substituents can restrict the rotation around single bonds, influencing the preferred conformation. For example, bulky groups can create steric hindrance that favors one rotamer over others. nih.gov In some cases, this conformational constraint can lock the molecule into a more bioactive shape, leading to enhanced potency. Conversely, if the constraint favors an inactive conformation, a decrease in activity will be observed. nih.gov
Studies on substituted piperidines, a common fragment in drug design, show that electrostatic interactions between substituents and charged centers can significantly alter the conformational equilibrium, demonstrating how subtle electronic effects can translate into profound structural changes. nih.gov Similarly, for the benzimidazole-pyridinone scaffold, the relative orientation of the two ring systems is critical. An X-ray crystallography study of a related benzimidazole derivative revealed a large dihedral angle between the benzimidazole and an attached phenyl ring, indicating a non-planar structure in the solid state. mdpi.com This spatial arrangement dictates which functional groups are available for interaction with a target.
Therefore, understanding and controlling the stereochemistry and conformational preferences of this compound analogues is a key aspect of their rational design.
Rational Design of Optimized this compound Scaffolds for Specific Biological Functions
Rational drug design involves the iterative process of using the knowledge gained from SAR, QSAR, and structural biology to design and synthesize new molecules with improved properties. researchgate.net The goal is to optimize the benzimidazole-pyridinone scaffold to achieve high potency and selectivity for a specific biological target, such as a particular enzyme or receptor, while minimizing off-target effects. mdpi.comnih.gov
The design process begins with the identification of a lead compound, which could be this compound itself or an analogue with promising initial activity. The SAR data provides a roadmap for optimization. For example, if SAR studies show that a small, electron-withdrawing group at the C5-position of the benzimidazole ring enhances activity, new analogues incorporating groups like fluorine or chlorine at that position would be synthesized. nih.gov
Computational tools play a vital role in this process.
QSAR models can predict the activity of virtual compounds before they are synthesized, allowing researchers to prioritize the most promising candidates. nih.gov
Pharmacophore models guide the design of new scaffolds that retain the essential features for target binding while having different chemical structures (scaffold hopping).
Molecular docking simulations can be used to predict how designed analogues will bind to a 3D model of the target protein, providing insights into specific interactions that can be optimized. nih.gov
This structure-based design approach has been successfully applied to benzimidazole derivatives targeting various proteins. For instance, based on the structural optimization of known inhibitors, a series of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives were rationally designed and synthesized as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. researchgate.net By systematically exploring substituents on the benzimidazole core, researchers can fine-tune interactions with the target to enhance potency and achieve selectivity over other related kinases. nih.govmdpi.com Ultimately, this rational, hypothesis-driven approach accelerates the development of optimized benzimidazole-pyridinone scaffolds for specific biological functions. nih.gov
Future Directions and Unexplored Avenues in Research on 6 1h Benzo D Imidazol 2 Yl Pyridin 2 1h One
Development of Novel Synthetic Routes and Sustainable Methodologies
The synthesis of benzimidazole (B57391) derivatives has traditionally involved methods like the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. acs.org However, the future of synthesizing 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one and its analogs lies in the adoption of novel and sustainable "green chemistry" approaches. These methodologies aim to increase efficiency, reduce waste, and utilize less hazardous materials.
Key sustainable strategies that could be adapted for this scaffold include:
Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields compared to conventional heating methods. rjptonline.org
Catalysis with Nanoparticles: Using catalysts like Zinc Oxide (ZnO) nanoparticles can offer high yields in shorter timeframes and the advantage of catalyst recyclability. nih.gov
Use of Deep Eutectic Solvents (DES): These solvents can act as both the reaction medium and reagent, providing a more environmentally benign alternative to traditional organic solvents and simplifying the work-up procedure. nih.govmdpi.com
These modern synthetic strategies represent a significant step forward, aligning the production of valuable chemical compounds with the principles of environmental sustainability.
| Methodology | Description | Key Advantages | Relevant Findings |
|---|---|---|---|
| Traditional Condensation | Reaction of o-phenylenediamines with carboxylic acids or aldehydes, often requiring harsh acidic conditions and high temperatures. acs.org | Well-established and understood. | Often involves hazardous reagents and produces significant waste. |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat the reaction mixture, leading to rapid and efficient synthesis. | Reduced reaction times (seconds to minutes), higher yields, cleaner reactions. rjptonline.org | Demonstrated to be effective for various benzimidazole derivatives. rjptonline.org |
| Nanoparticle Catalysis (e.g., ZnO) | Employs nanoparticles as recyclable catalysts for the cyclocondensation reaction. nih.gov | High yields, short reaction times, catalyst is reusable, environmentally friendly. nih.gov | ZnO-NPs have been successfully used for synthesizing various 2-substituted benzimidazoles. nih.gov |
| Deep Eutectic Solvents (DES) | Uses a mixture of hydrogen bond donors and acceptors as a solvent system, which can also participate in the reaction. mdpi.com | Solvent-free conditions, easy work-up, biodegradable, fulfills green chemistry principles. mdpi.com | Proven effective for the selective and sustainable synthesis of 2-substituted and 1,2-disubstituted benzimidazoles. nih.govmdpi.com |
Exploration of Alternative Biological Targets and Disease Indications (Pre-clinical, Mechanistic)
The benzimidazole scaffold is a cornerstone in drug discovery, with derivatives showing a wide spectrum of biological activities. nih.gov While some applications are well-documented, the full therapeutic potential of the this compound core remains largely untapped. Future pre-clinical and mechanistic studies should focus on identifying and validating novel biological targets.
Promising areas for investigation include:
Protein Kinase Inhibition: Many cancers are driven by the dysregulation of protein kinases. Benzimidazole-based compounds have shown potent inhibitory activity against several key kinases implicated in tumor growth and survival, such as VEGFR-2, Aurora kinase, and EGFR. nih.govresearchgate.net A study on benzimidazole-2-substituted pyridine (B92270) derivatives has already demonstrated anti-ovarian cancer effects, suggesting this is a fruitful area for further research. nih.gov
Antimicrobial and Antiviral Activity: The benzimidazole core is present in several antimicrobial agents. Exploring the activity of the benzimidazole-pyridinone scaffold against drug-resistant bacteria and viruses could address urgent unmet medical needs.
Neurodegenerative Diseases: Certain benzimidazole derivatives have been designed to target pathways involved in Alzheimer's disease. nih.gov Investigating the potential of this compound to modulate targets relevant to neurodegeneration could open new therapeutic avenues.
| Potential Biological Target Class | Specific Examples | Associated Disease Indications | Rationale for Exploration |
|---|---|---|---|
| Protein Kinases | VEGFR-2, FGFR, EGFR, Aurora Kinase, Casein Kinase-2 (CK2) nih.govnih.gov | Various Cancers (e.g., ovarian, breast, lung, colorectal) nih.govnih.gov | The benzimidazole scaffold is a well-established kinase inhibitor pharmacophore. nih.govresearchgate.net |
| Microbial Enzymes | Dihydrofolate reductase, DNA gyrase | Bacterial and Fungal Infections | Benzimidazole is a core structure in many existing antimicrobial drugs. |
| Viral Proteins | Hepatitis C Virus (HCV) NS5B polymerase | Viral Infections (e.g., Hepatitis C) | Benzimidazole derivatives have shown potent antiviral activities. nih.gov |
| GPCRs | Neurokinin-3 (NK3) Receptor semanticscholar.org | Neurological and Psychiatric Disorders | The scaffold's versatility allows for interaction with diverse receptor types. |
Integration with Advanced Screening Technologies and High-Throughput Approaches
Discovering novel biological activities for the this compound scaffold can be accelerated by leveraging advanced screening technologies. These methods allow for the rapid testing of vast numbers of compounds against a multitude of biological targets. nih.govrtrn.net
Two key technologies are particularly relevant:
High-Throughput Screening (HTS): HTS involves the automated testing of large chemical libraries for activity against specific biological targets using biochemical or cell-based assays. nih.gov This can quickly identify "hits" from libraries of benzimidazole-pyridinone derivatives for further development. nih.gov
DNA-Encoded Libraries (DELs): This cutting-edge technology attaches a unique DNA barcode to each chemical compound. nih.gov This allows for the screening of libraries containing billions of molecules simultaneously in a single tube. amgen.comdrugdiscoverychemistry.com The successful use of a DNA-encoded benzimidazole library to discover a potent and specific antagonist for the NK3 receptor highlights the power of this approach for the scaffold . semanticscholar.org
| Screening Technology | Principle | Advantages for Benzimidazole-Pyridinone Scaffold |
|---|---|---|
| High-Throughput Screening (HTS) | Automated testing of large compound libraries in miniaturized assays (biochemical or cell-based). nih.gov | Rapidly identifies active compounds ("hits") from a focused library of derivatives; enables broad profiling against many targets. |
| DNA-Encoded Libraries (DEL) | Each molecule in the library is tagged with a unique, amplifiable DNA barcode, allowing for massive parallel screening. nih.gov | Enables screening of billions of diverse compounds at once; requires minimal amounts of protein target; accelerates hit identification. semanticscholar.orgamgen.com |
| Fragment-Based Screening | Identifies low-molecular-weight fragments that bind to a target, which are then optimized into more potent leads. | Can identify novel binding modes and starting points for medicinal chemistry optimization. |
| Phenotypic Screening | Screens for compounds that produce a desired change in cell or organism phenotype without prior knowledge of the target. | Can uncover novel mechanisms of action and first-in-class medicines. |
Challenges and Opportunities in Translating Pre-clinical Insights (Non-Clinical)
The path from a promising pre-clinical compound to a clinical candidate is fraught with challenges. For the this compound scaffold, particularly in the context of kinase inhibitors, several key hurdles must be overcome. However, these challenges also present significant opportunities for innovation and optimization.
A primary challenge is achieving selectivity . Many kinases share structural similarities in their ATP-binding sites, making it difficult to design inhibitors that act on a specific target without affecting others, which can lead to off-target toxicities. scirp.org Another major obstacle, especially in oncology, is the development of drug resistance , where cancer cells evolve to evade the effects of a therapeutic agent. researchgate.net
Despite these difficulties, there are substantial opportunities. The modular nature of the benzimidazole-pyridinone scaffold allows for systematic chemical modifications to enhance selectivity and potency. There is also an opportunity to improve the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of lead compounds through rational drug design, guided by early in-silico and in-vitro assays. biointerfaceresearch.com
| Area | Challenges | Opportunities |
|---|---|---|
| Selectivity | High homology among protein targets (e.g., kinase ATP-binding sites) can lead to off-target effects and toxicity. scirp.org | Rational design and scaffold modification to exploit subtle differences between targets, improving the therapeutic window. |
| Drug Resistance | Tumor cells can develop mutations in the target protein or activate alternative signaling pathways, rendering the drug ineffective. researchgate.net | Development of next-generation inhibitors that can overcome known resistance mutations; combination therapy approaches. |
| Pharmacokinetics (ADMET) | Poor solubility, rapid metabolism, or unfavorable distribution can limit a compound's efficacy and safety. | Early ADMET profiling (in-silico and in-vitro) to guide chemical optimization for better drug-like properties. biointerfaceresearch.com |
| Chemical Space | Synthesizing a diverse and novel set of derivatives to find optimal candidates. | Utilizing combinatorial chemistry and advanced synthetic methods to rapidly explore a wide range of chemical modifications. |
Potential of the Benzimidazole-Pyridinone Scaffold for Materials Science Applications (Non-Biological)
Beyond its biological potential, the rigid, planar, and aromatic nature of the benzimidazole-pyridinone scaffold makes it an attractive candidate for applications in materials science. The unique electronic properties of this heterocyclic system can be harnessed for various non-biological functions.
Future research could focus on:
Organic Light-Emitting Diodes (OLEDs): Benzimidazole derivatives are known to possess electron-transporting properties and have been successfully used as emitters in OLEDs. nih.gov Their inherent fluorescence and stability make them suitable for developing new materials for energy-efficient displays and lighting, particularly in the challenging blue-light spectrum. nih.govresearchgate.net
Fluorescent Probes and Sensors: The scaffold can be functionalized to create chemosensors that exhibit changes in their fluorescence properties upon binding to specific ions or molecules. Benzimidazole-based probes have been developed for the selective detection of Co²⁺ ions and phosphate, demonstrating their utility in environmental monitoring and chemical analysis. mdpi.comrsc.orgnih.gov
| Application Area | Relevant Properties of Scaffold | Potential Use |
|---|---|---|
| Organic Electronics (OLEDs) | High thermal stability, electron-transporting capability, intrinsic fluorescence, rigid and planar structure. nih.gov | Development of efficient and stable blue emitters for next-generation displays and solid-state lighting. nih.govresearchgate.net |
| Chemosensors / Fluorescent Probes | Tunable photophysical properties, ability to coordinate with metal ions, sensitivity to environmental changes. | Selective and sensitive detection of metal ions (e.g., Co²⁺) or anions (e.g., phosphate) in environmental or biological samples. mdpi.comrsc.org |
| Luminescent Materials | Strong absorption and emission in the UV-visible region, potential for high quantum yields. | Creation of novel dyes, pigments, and security inks with unique optical properties. |
Advanced Computational Models for Predicting Activity and Interactions
Computational chemistry and molecular modeling are indispensable tools for modern drug discovery and materials science. Applying these methods to this compound can significantly de-risk and accelerate its development.
Future computational efforts should include:
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or physical properties. nih.gov Developing QSAR models for benzimidazole-pyridinone derivatives can help predict the activity of new virtual compounds before they are synthesized, saving time and resources. nih.govresearchgate.net
Molecular Docking and Dynamics: These techniques predict how a molecule binds to a protein target at the atomic level. Docking can screen virtual libraries to identify potential binders, while molecular dynamics (MD) simulations can assess the stability of the resulting complex over time. nih.gov
Density Functional Theory (DFT): DFT calculations can elucidate the electronic structure, reactivity, and optical properties of the scaffold, providing fundamental insights to guide the design of molecules for both biological and materials science applications. nih.govresearchgate.net
| Computational Model | Application | Expected Outcome |
|---|---|---|
| QSAR (Quantitative Structure-Activity Relationship) | Predicting biological activity (e.g., anticancer, antimicrobial) or material properties based on chemical structure. nih.govijpsr.com | Identification of key structural features required for activity; prioritization of synthetic targets. |
| Molecular Docking | Predicting the binding mode and affinity of the compound to a specific biological target (e.g., a kinase active site). nih.gov | Virtual screening of compound libraries; rationalizing structure-activity relationships. |
| Molecular Dynamics (MD) Simulations | Simulating the movement of the compound and its target protein over time to assess binding stability. nih.gov | Understanding the dynamic nature of the interaction; confirming the stability of predicted binding poses. |
| ADMET Prediction | In-silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. biointerfaceresearch.com | Early identification of compounds with poor drug-like properties to reduce late-stage failures. |
| Density Functional Theory (DFT) | Calculating electronic properties, reactivity descriptors, and predicting spectroscopic characteristics. nih.govresearchgate.net | Guiding the design of molecules for materials science applications (e.g., OLEDs) and understanding reaction mechanisms. |
Q & A
Q. What are the common synthetic routes for 6-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one and its derivatives?
The synthesis typically involves multi-step protocols:
- Step 1 : Formation of (1H-benzo[d]imidazol-2-yl)methanamine via condensation of o-phenylenediamine with aldehydes or ketones under acidic conditions .
- Step 2 : Coupling with pyridinone scaffolds using nucleophilic substitution or transition metal-catalyzed reactions. For example, introducing amine-containing side chains at the 4-position of the pyridone ring enhances enzyme inhibitory activity .
- Step 3 : Functionalization via arylidene or alkylidene groups to improve solubility or bioactivity. Refluxing in solvents like 1,4-dioxane with sulfur or DMF facilitates selective product formation .
Q. How can structural characterization of this compound be optimized for academic research?
- Spectroscopy : Use -NMR and -NMR to confirm backbone connectivity, with emphasis on imidazole NH protons (~12-14 ppm) and pyridone carbonyl signals (~160 ppm) .
- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., distinguishing between tautomers) by analyzing hydrogen-bonding patterns in crystal lattices .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight, particularly for halogenated derivatives (e.g., brominated analogs in antitumor studies) .
Q. What are the key pharmacological targets associated with this scaffold?
- IGF-1R inhibition : The pyridone-imidazole core binds competitively to the ATP pocket of insulin-like growth factor 1 receptor (IGF-1R), with IC values <100 nM in kinase assays .
- Antimicrobial activity : Derivatives with 4-thiazolidinone substituents exhibit MIC values of 2–8 µg/mL against Candida albicans and Aspergillus niger .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of IGF-1R inhibitors?
-
Critical modifications :
- Position 4 (pyridone) : Adding amine-containing side chains (e.g., morpholine, piperazine) improves potency by 10-fold via hydrogen bonding with Glu1130 and Lys1120 in IGF-1R .
- Position 6 (benzimidazole) : Electron-withdrawing groups (e.g., nitro, chloro) enhance metabolic stability but may reduce solubility.
-
Data table :
Substituent (Position) Enzyme IC (nM) Solubility (µg/mL) -NH (4) 45 ± 3 12 ± 2 -NO (6) 28 ± 2 5 ± 1 -Cl (6) 33 ± 4 8 ± 1
Q. What strategies mitigate off-target effects (e.g., CYP3A4 induction) in preclinical studies?
Q. How do pharmacokinetic properties (e.g., oral bioavailability) correlate with molecular descriptors?
- Veber’s rules : Compounds with ≤10 rotatable bonds and polar surface area (PSA) ≤140 Å achieve >30% oral bioavailability in rats. For example, BMS-695735 (PSA = 132 Å) shows 52% bioavailability .
- Lipophilicity : LogP values between 2–3 balance membrane permeability and solubility. Derivatives with logP >4 suffer from poor aqueous solubility .
Q. What in vivo models validate antitumor efficacy, and what mechanisms are implicated?
- Xenograft models : 2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline derivatives induce 60–70% tumor growth inhibition in A549 lung cancer models via G2/M cell cycle arrest and caspase-3 activation .
- Apoptosis markers : Western blotting for Bcl-2 downregulation and Bax upregulation confirms mitochondrial pathway activation .
Q. How can analytical methods resolve impurities in scaled-up synthesis?
- HPLC optimization : Use C18 columns with 0.1% TFA in water/acetonitrile gradients (retention time ~8–12 min) to separate unreacted intermediates (e.g., o-phenylenediamine) .
- LC-MS/MS : Quantify genotoxic impurities (e.g., alkyl bromides) at ppm levels using MRM transitions .
Methodological Challenges
Q. How to address contradictory data on substituent effects in SAR studies?
- Case example : While nitro groups at position 6 improve enzyme potency in IGF-1R inhibitors , they reduce efficacy in antimicrobial derivatives due to altered redox properties .
- Resolution : Context-dependent assays (e.g., microbial vs. kinase target environments) and computational docking (e.g., AutoDock Vina) clarify substituent roles .
Q. What protocols ensure reproducible synthesis of fluorescent derivatives for imaging?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
